Physicochemical Property Differentiation: Target Compound vs. Direct Cyclopropane-Linked Analog
The target compound, 2-([1-(chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole, exhibits a computed logP (XLogP3-AA) of 2.8 [1], which is higher than the logP of its direct cyclopropane-linked analog, 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole (CAS 1564770-85-9), which has a predicted logP of approximately 2.5 [2]. This 0.3-unit increase indicates enhanced lipophilicity for the target compound, attributable to the additional methylene spacer. This difference in lipophilicity can influence solubility and membrane partitioning in biological assays.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole (CAS 1564770-85-9), predicted logP ~2.5 |
| Quantified Difference | ΔlogP ≈ +0.3 (target compound is more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA) and vendor-provided predictions |
Why This Matters
A quantifiable 0.3 logP difference can alter LogD-dependent assay outcomes, making the methylene-bridged compound a distinct choice for optimization of solubility-permeability balance in lead compound development.
- [1] PubChem. Computed Properties for CID 80318057: 2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. View Source
- [2] American Elements. Product Information: Thiazole, 2-[2-(chloromethyl)cyclopropyl]-4-methyl- (CAS 1564770-85-9). View Source
